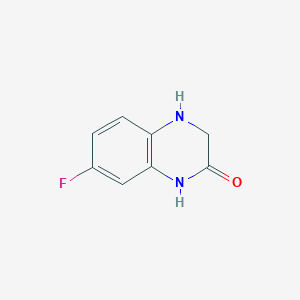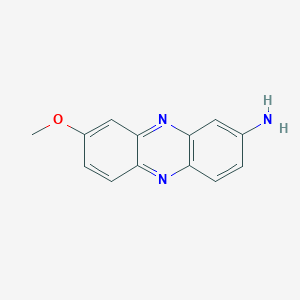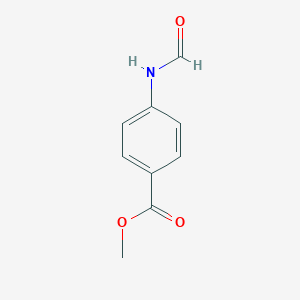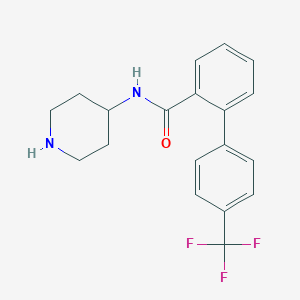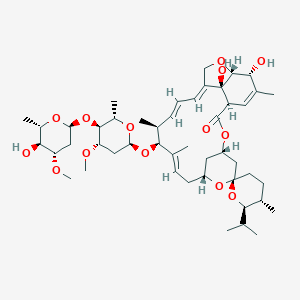
Ivermectin B1b
Übersicht
Beschreibung
Ivermectin B1b ist ein Nebenbestandteil der anthelmintischen Verbindung Ivermectin, die hauptsächlich aus Ivermectin B1a besteht. This compound ist bekannt für seine antiparasitäre Aktivität und wird sowohl in der Veterinärmedizin als auch in der Humanmedizin eingesetzt. Es wirkt, indem es an Glutamat-gesteuerte Chloridkanäle in den Neuronen und Muskelzellen von Parasiten bindet, was zur Lähmung und zum Tod der Parasiten führt .
Wissenschaftliche Forschungsanwendungen
Ivermectin B1b hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung für die Untersuchung der chemischen Eigenschaften und Reaktionen von makrocyclischen Lactonen.
Biologie: Untersucht auf seine Auswirkungen auf verschiedene biologische Systeme, einschließlich seiner antiparasitären Aktivität.
Medizin: Wird zur Behandlung von parasitären Infektionen bei Mensch und Tier eingesetzt.
Industrie: Wird bei der Herstellung von Tierarzneimitteln und Humanpharmazeutika verwendet.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv und mit hoher Affinität an Glutamat-gesteuerte Chloridionenkanäle in den Muskel- und Nervenzellen von Parasiten bindet. Diese Bindung verursacht einen Einstrom von Chloridionen, was zur Hyperpolarisation und Lähmung der Parasiten führt. Die Verbindung beeinflusst auch andere Neurotransmitterrezeptoren bei Wirbellosen, darunter Gamma-Aminobuttersäure (GABA)-gesteuerte Chloridkanäle .
Ähnliche Verbindungen:
Ivermectin B1a: Der Hauptbestandteil von Ivermectin mit ähnlicher antiparasitärer Aktivität.
Avermectine: Eine Gruppe von makrocyclischen Lactonen, von denen Ivermectin abgeleitet ist.
Milbemycine: Eine weitere Klasse von makrocyclischen Lactonen mit ähnlichen antiparasitären Eigenschaften.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Bindungsaffinität zu Glutamat-gesteuerten Chloridkanälen und seiner Fähigkeit, eine lang anhaltende Hyperpolarisation in Parasitenzellen zu induzieren. Dies macht es bei der Behandlung von parasitären Infektionen mit minimalen Nebenwirkungen hochwirksam .
Wirkmechanismus
Target of Action
Ivermectin B1b primarily targets the glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . These channels play a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound acts as a positive allosteric modulator at the glutamate-gated chloride channels . It binds selectively and with high affinity to these channels, inducing irreversible channel opening . This leads to an influx of chloride ions into the cell, causing hyperpolarization/depolarization of the neuron/muscle cell, thereby blocking further function .
Biochemical Pathways
The action of this compound affects the neurotransmission pathways in invertebrates. By binding to the glutamate-gated chloride channels, it disrupts the normal functioning of the nervous system, leading to paralysis and death of the parasite . The clearance of microfilariae is governed by immunoregulatory processes .
Pharmacokinetics
Following oral administration, this compound is widely distributed throughout the body due to its high lipid solubility . The average maximum plasma concentration peak time (Tmax) is approximately 3.6 hours . A second peak at 6-12 hours probably arises because of enterohepatic recycling . The elimination half-life of this compound is around a day .
Result of Action
The primary result of this compound’s action is the effective treatment of various parasitic infestations. It is used to treat conditions such as onchocerciasis (river blindness), strongyloidiasis, ascariasis, trichuriasis, and enterobiasis . This compound treatment causes microfilariae to quickly disappear from the peripheral skin lymphatics, with long-lasting effect .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . This can have implications for non-target organisms in the environment . Therefore, the prudent use of this compound is recommended to reduce negative effects on the environment .
Biochemische Analyse
Biochemical Properties
Ivermectin B1b exerts its biochemical effects primarily by binding to glutamate-gated chloride channels in the neurons and muscle cells of invertebrates . This binding induces irreversible channel opening, leading to hyperpolarization and paralysis of the affected cells . Additionally, this compound interacts with other neurotransmitter receptors, including GABA, histamine, and pH-sensitive receptors . These interactions contribute to its broad-spectrum antiparasitic activity.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In nematode neurons and muscle cells, it causes hyperpolarization by increasing chloride ion permeability, leading to paralysis and death of the parasite . In mammalian cells, this compound has been shown to modulate immune responses, including both cell-mediated and humoral immunity . It also affects cell signaling pathways and gene expression, contributing to its antiviral and anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . This binding increases the permeability of the cell membrane to chloride ions, resulting in hyperpolarization and paralysis of the parasite . Additionally, this compound acts as a positive allosteric modulator at these channels, enhancing their activity . It also interacts with other ion channels and receptors, further contributing to its broad-spectrum activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Following oral administration, peak plasma concentrations occur approximately 4 hours after dosing, with a second peak at 6-12 hours due to enterohepatic recycling . The stability and degradation of this compound in vitro and in vivo have been studied, showing long-lasting effects on cellular function . Long-term studies have demonstrated its efficacy in reducing parasite loads and improving clinical outcomes in various models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces parasite loads and improves clinical outcomes . At higher doses, this compound can cause adverse effects, including neurotoxicity and histopathological changes in internal organs . Threshold effects have been observed, with higher doses required to achieve significant reductions in parasite loads in certain models .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes, including P450 3A4, 3A5, and 2C9 . The major metabolic pathways involve C-hydroxylation and O-demethylation reactions . Several metabolites have been identified, including 3″-O-demethylated and C4-methyl hydroxylated products . These metabolic processes are crucial for the elimination and detoxification of this compound in the body .
Transport and Distribution
This compound is highly lipid-soluble, allowing it to be widely distributed throughout the body . It is transported across cell membranes by various transporters, including P-glycoprotein (MDR1), MRP1, MRP2, and BCRP1 . These transporters play a significant role in the efflux and distribution of this compound within cells and tissues . The compound’s high lipid solubility also contributes to its accumulation in fatty tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its lipid solubility and interactions with cellular components. It has been shown to localize to the cell membrane, where it interacts with ion channels and receptors . Additionally, this compound can affect the nuclear localization of certain proteins, influencing gene expression and cellular function . These interactions are crucial for its broad-spectrum antiparasitic and antiviral activities.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Ivermectin B1b wird durch chemische Reduktion der Doppelbindung zwischen den Kohlenstoffatomen 22 und 23 von Avermectinen B1 synthetisiert, die durch Fermentation des Bakteriums Streptomyces avermitilis hergestellt werden. Die Reduktion wird typischerweise unter Verwendung von Rhodiumchlorid als Katalysator durchgeführt .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch Fermentation von Streptomyces avermitilis hergestellt, wobei ein Gemisch aus Avermectinen B1a und B1b entsteht. Das Gemisch wird dann einer regionspezifischen Hydrierung unterzogen, um die Doppelbindung zwischen den Kohlenstoffatomen 22 und 23 in eine Einfachbindung umzuwandeln, was zur Bildung von this compound führt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ivermectin B1b durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion der Doppelbindung zwischen den Kohlenstoffatomen 22 und 23 ist ein wichtiger Schritt bei seiner Synthese.
Substitution: this compound kann an bestimmten Stellen seiner Molekülstruktur Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid wird häufig für Oxidationsreaktionen verwendet.
Reduktion: Rhodiumchlorid wird als Katalysator für die Reduktion der Doppelbindung verwendet.
Substitution: Verschiedene Reagenzien können verwendet werden, abhängig von der spezifischen Substitutionsreaktion, die durchgeführt wird.
Wichtigste gebildete Produkte:
Oxidation: Oxidierte Derivate von this compound.
Reduktion: this compound selbst ist das Produkt der Reduktion von Avermectinen B1.
Substitution: Substituierte Derivate von this compound.
Vergleich Mit ähnlichen Verbindungen
Ivermectin B1a: The major component of ivermectin, with similar antiparasitic activity.
Avermectins: A group of macrocyclic lactones from which ivermectin is derived.
Milbemycins: Another class of macrocyclic lactones with similar antiparasitic properties.
Uniqueness: Ivermectin B1b is unique due to its specific binding affinity to glutamate-gated chloride channels and its ability to induce long-lasting hyperpolarization in parasite cells. This makes it highly effective in treating parasitic infections with minimal side effects .
Eigenschaften
CAS-Nummer |
70209-81-3 |
|---|---|
Molekularformel |
C47H72O14 |
Molekulargewicht |
861.1 g/mol |
IUPAC-Name |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C47H72O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b12-11-,26-14-,31-13?/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1 |
InChI-Schlüssel |
VARHUCVRRNANBD-AGNWDZAWSA-N |
SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |
Isomerische SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)O[C@@H]1C(C)C |
Kanonische SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |
Key on ui other cas no. |
70209-81-3 |
Synonyme |
22,23-dihydroavermectin B(1)b 22,23-dihydroavermectin B1(b) 22,23-dihydroavermectin B1b avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-propyl- avermectin H2B1b H2B1b avermectin Ivermectin Component B1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the difference between Ivermectin B1a and Ivermectin B1b?
A1: Ivermectin B1a and B1b are very similar in structure. The key difference lies in the substituent at the C25 position of the molecule. Ivermectin B1a possesses a methyl group at this position, while this compound has an ethyl group []. This seemingly minor structural variation can influence the compounds' pharmacological properties, although specific comparative studies on their activity and metabolism are limited in the provided research.
Q2: What analytical techniques are used to study Ivermectin B1a and B1b?
A3: Researchers employ various analytical techniques to characterize and quantify Ivermectin B1a and B1b. One method described in the research utilizes liquid chromatography combined with positive electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) for the precise determination of Ivermectin B1a in animal plasma []. This technique allows for sensitive and specific measurement of the compound, even at low concentrations, making it valuable for pharmacokinetic studies. Additionally, studies investigating the metabolism of Ivermectin B1a and B1b utilize techniques like High-Performance Liquid Chromatography (HPLC) for separating and purifying metabolites, along with Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment-Mass Spectrometry (FAB-MS) for structural elucidation [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



